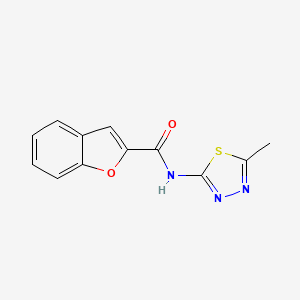![molecular formula C14H9Br2IN2O3 B11106261 N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-hydroxy-4-iodobenzohydrazide](/img/structure/B11106261.png)
N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-hydroxy-4-iodobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLENE]-3-HYDROXY-4-IODOBENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of bromine, iodine, and hydroxyl groups, which contribute to its distinctive reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLENE]-3-HYDROXY-4-IODOBENZOHYDRAZIDE typically involves the condensation reaction between 3,5-dibromo-4-hydroxybenzaldehyde and 3-hydroxy-4-iodobenzohydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLENE]-3-HYDROXY-4-IODOBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms or convert carbonyl groups to alcohols.
Substitution: Halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or dehalogenated compounds.
Scientific Research Applications
N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLENE]-3-HYDROXY-4-IODOBENZOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLENE]-3-HYDROXY-4-IODOBENZOHYDRAZIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms and hydroxyl groups allows the compound to form strong hydrogen bonds and halogen bonds with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLENE]NICOTINOHYDRAZIDE
- 5-Amino-pyrazoles
- N,N-Dimethylenamino derivatives
Uniqueness
N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLENE]-3-HYDROXY-4-IODOBENZOHYDRAZIDE stands out due to its specific combination of bromine, iodine, and hydroxyl groups, which confer unique reactivity and properties. This makes it particularly useful in applications requiring precise chemical modifications and interactions.
Properties
Molecular Formula |
C14H9Br2IN2O3 |
|---|---|
Molecular Weight |
539.94 g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-hydroxy-4-iodobenzamide |
InChI |
InChI=1S/C14H9Br2IN2O3/c15-9-3-7(4-10(16)13(9)21)6-18-19-14(22)8-1-2-11(17)12(20)5-8/h1-6,20-21H,(H,19,22)/b18-6+ |
InChI Key |
NJNKLJMKRXKGCN-NGYBGAFCSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br)O)I |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-2-(1-Adamantylcarbonyl)hydrazono]-N~1~-propylbutanamide](/img/structure/B11106178.png)

![5-Bromo-2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid](/img/structure/B11106190.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(4-hydroxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11106195.png)

![methyl 2-{4-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11106214.png)
![4-[(E)-{2-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11106217.png)

![N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(2-ethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B11106228.png)
![4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B11106239.png)
![4-Ethoxy-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-N-phenylbenzene-1-sulfonamide](/img/structure/B11106243.png)
![N-(1-{N'-[(1E)-1-(2-Hydroxyphenyl)ethylidene]hydrazinecarbonyl}ethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B11106250.png)
![4-Phenyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11106271.png)
![2-Chloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B11106272.png)
